Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to a 4-((4-fluorophenyl)sulfonyl)piperidine moiety. Piperidine, a six-membered ring with one nitrogen atom, confers conformational rigidity compared to piperazine derivatives.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-13-5-7-14(8-6-13)27(24,25)15-9-11-22(12-10-15)19(23)18-21-16-3-1-2-4-17(16)26-18/h1-8,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEYHNQSPDZFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and synthetic data for the target compound and its analogs:
| Compound Name | Core Heterocycle | Linker/Substituent | Melting Point (°C) | Yield (%) | Biological Activity (if reported) |
|---|---|---|---|---|---|
| Target : Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | Benzothiazole | 4-((4-Fluorophenyl)sulfonyl)piperidine | Not reported | Not reported | Not available |
| Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j, Ev1) | Benzothiazole | Butoxy-linked piperidine | 169.7–171.5 | 44.2 | Not reported |
| (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec, Ev4) | Imidazothiazole | 4-((4-Chlorophenyl)sulfonyl)piperazine | 245–247 | 80 | Carbonic anhydrase (CA) inhibition |
| Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanone (4be, Ev5) | Benzothiazole | 4-Methoxyphenyl methanone | Not reported | Not reported | Not reported |
| (4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ee, Ev4) | Imidazothiazole | 4-((4-tert-Butylphenyl)sulfonyl)piperazine | 257–259 | 80 | CA inhibition |
Key Structural Comparisons
Piperidine vs. Piperazine
- The target compound employs a piperidine ring, which has one nitrogen atom and a chair conformation, reducing basicity compared to the two-nitrogen piperazine in compounds like 9ec and 9ee (Ev4). Piperazine’s additional nitrogen may enhance hydrogen bonding but increase metabolic instability .
Sulfonyl Group Substituents
- The 4-fluorophenyl sulfonyl group in the target compound offers moderate electron withdrawal and lipophilicity.
Linker Chemistry
- Analog 3j (Ev1) uses a butoxy linker between benzothiazole and piperidine, introducing flexibility. The target compound’s direct sulfonyl-piperidine linkage may improve rigidity and binding precision .
Heterocyclic Core
- Imidazothiazole derivatives (e.g., 9ec, Ev4) replace benzothiazole with a fused imidazo-thiazole system, altering π-π stacking and electronic properties.
Implications for Drug Design
- Conformational Rigidity : The piperidine-sulfonyl linkage may restrict rotational freedom, enhancing selectivity over flexible analogs (e.g., butoxy-linked 3j) .
- Biological Activity : While CA inhibition is reported for imidazothiazole derivatives (Ev4), the target compound’s benzothiazole-piperidine scaffold merits evaluation against similar targets .
Biological Activity
Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, a compound featuring a benzo[d]thiazole moiety linked to a piperidine ring with a sulfonyl substituent, has garnered attention for its potential biological activities. This article synthesizes recent research findings on its pharmacological effects, including its role as an inhibitor in various biological pathways.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 353.41 g/mol
- LogP (Octanol-Water Partition Coefficient): Indicates moderate lipophilicity, which is crucial for membrane permeability.
- Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, suggesting potential for strong interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Benzo[d]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | <10 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 5.5 | Inhibition of Bcl-2 |
| Compound C | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on serine proteases, particularly matriptase and hepsin. In a study, it was found that modifications to the piperidine ring influenced the potency against these enzymes.
Table 2: Inhibition Potency Against Serine Proteases
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Benzo[d]thiazol derivative | Matriptase | 8 |
| Benzo[d]thiazol derivative | Hepsin | 2 |
| Control Compound | HGFA | 14 |
The structure-activity relationship (SAR) studies indicated that specific substitutions on the piperidine nitrogen enhanced selectivity and potency towards matriptase and hepsin, highlighting the importance of structural modifications in drug design.
3. Neuroprotective Effects
Benzo[d]thiazole derivatives have also been investigated for their acetylcholinesterase (AChE) inhibitory activities, relevant to neurodegenerative diseases like Alzheimer's. One study reported an IC50 value of 2.7 µM for a closely related compound, suggesting potential therapeutic applications in cognitive decline.
Case Study 1: Antitumor Activity
In a recent clinical trial involving patients with advanced solid tumors, a benzo[d]thiazole derivative demonstrated promising results by significantly reducing tumor size in approximately 30% of participants after four cycles of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: AChE Inhibition
A study focused on Alzheimer’s disease showed that a benzo[d]thiazole compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This effect was confirmed through molecular docking studies that elucidated binding interactions at the active site of the enzyme.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone and its structural analogs?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of benzothiazole and sulfonyl-piperidine moieties. Key steps include:
- Nucleophilic substitution to introduce the sulfonyl group onto the piperidine ring.
- Amide or ketone coupling using activating agents like EDCI/HOBt for benzothiazole attachment .
- Purification via column chromatography (e.g., hexane/EtOAC gradients) and crystallization. Yield optimization (e.g., 56–84%) depends on solvent polarity and temperature control .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 3.5–4.5 ppm) and confirms regiochemistry .
- HPLC : Quantifies purity (>95% at 254 nm) using C18 columns and gradient elution (retention times: 11–13 min) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 72.04% vs. calc. 71.67%) but requires averaging multiple runs to resolve minor discrepancies .
Q. How is HPLC used to assess the purity of such compounds?
- Methodological Answer : Reverse-phase HPLC with UV detection (254 nm) is standard. For example:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (70:30) at 1 mL/min flow rate.
- Validation : Peak area integration (>95% purity) and comparison with reference standards .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound's biological activity?
- Methodological Answer :
- Target Identification : Use databases like PDB to identify binding sites (e.g., fungal CYP51 for fungicides) .
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) and pose clustering with known inhibitors .
- Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess stability (RMSD ≤ 2 Å) .
Q. What strategies address discrepancies in elemental analysis during characterization?
- Methodological Answer :
- Replicate Analyses : Perform triplicate measurements to rule out instrumental error .
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) for precise mass confirmation (e.g., [M+H]+ 449.1615 vs. calc. 449.1617) .
- Sample Purity : Re-purify via preparative HPLC if impurities skew results (e.g., hygroscopic samples) .
Q. How to optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Catalysis : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for structurally similar analogs?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine vs. benzothiazole protons) .
- Crystallography : Perform X-ray diffraction (SHELX suite) to unambiguously assign stereochemistry .
- Comparative Analysis : Overlay spectra with known analogs (e.g., 4-fluorophenyl vs. 4-isopropyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
